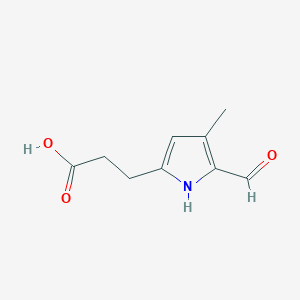

3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(2-3-9(12)13)10-8(6)5-11/h4-5,10H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIGFLSQHLOHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)CCC(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625380 | |

| Record name | 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346600-22-4 | |

| Record name | 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5 Formyl 4 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid reveals several plausible disconnection points, guiding the design of a synthetic strategy. The primary disconnections focus on the formation of the pyrrole (B145914) ring and the introduction of the substituents.

One logical approach involves disconnecting the formyl group, which can be introduced late in the synthesis via an electrophilic substitution reaction on a pre-existing pyrrole ring. This leads to the precursor 3-(4-methyl-1H-pyrrol-2-yl)propanoic acid. Further disconnection of this precursor can be envisioned through the established pyrrole syntheses.

Key Disconnections:

C-C bond of the formyl group: This disconnection points to a formylation reaction, such as the Vilsmeier-Haack reaction, on the pyrrole nucleus.

Bonds of the pyrrole ring: This leads to several classical pyrrole synthesis strategies:

Knorr Pyrrole Synthesis: Disconnection into an α-amino ketone and a β-ketoester.

Paal-Knorr Synthesis: Disconnection to a 1,4-dicarbonyl compound and a source of ammonia (B1221849).

Hantzsch Pyrrole Synthesis: Disconnection to an α-halo ketone, a β-ketoester, and an amine.

These disconnections form the basis for the total synthesis approaches discussed in the following sections.

Total Synthesis Approaches to the Pyrrole Core and Functionalization

The construction of the substituted pyrrole core is the central challenge in the synthesis of this compound. Several classical and modern synthetic methods can be adapted for this purpose.

The Knorr pyrrole synthesis is a widely used method that involves the condensation of an α-amino ketone with a β-ketoester or a related compound with an active methylene (B1212753) group. organic-chemistry.org For the target molecule, this would involve the reaction of an α-amino ketone with a β-ketoester containing the propanoic acid side chain.

A plausible route would start with the synthesis of the requisite α-amino ketone, which can be generated in situ from the corresponding α-oximino ketone to prevent self-condensation. The other component would be a β-ketoester, such as ethyl 4-methyl-3-oxohexanoate. The condensation of these two fragments, typically in the presence of a reducing agent like zinc in acetic acid, would lead to the formation of the pyrrole ring. Subsequent hydrolysis of the ester would yield the carboxylic acid.

Table 1: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | α-amino ketone and a β-dicarbonyl compound |

| Conditions | Typically acidic, often with a reducing agent |

| Advantages | High convergence, good for polysubstituted pyrroles |

| Challenges | Stability of the α-amino ketone |

The Hantzsch pyrrole synthesis provides another versatile route to substituted pyrroles. This method involves the reaction of an α-halo ketone with a β-ketoester and an amine (such as ammonia). organic-chemistry.org

To apply this to the synthesis of the target molecule's core, one could react an α-halo ketone with ethyl 3-aminocrotonate, which can be formed from ethyl acetoacetate (B1235776) and ammonia. The initial condensation would form an aminocrotonate derivative, which then undergoes cyclization to form the pyrrole ring.

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.org The key challenge in this approach is the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.

For the target molecule, a suitable 1,4-dicarbonyl compound would be a 3-methyl-2,5-dioxoheptanoic acid derivative. The synthesis of such a precursor can be complex. However, once obtained, its cyclization with ammonia or an ammonia equivalent would directly furnish the desired 3-(4-methyl-1H-pyrrol-2-yl)propanoic acid core.

Modern synthetic methods offer alternatives to the classical named reactions. Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic rings. For instance, a palladium-catalyzed coupling and cyclization of an appropriately substituted enyne with an amine could potentially lead to the desired pyrrole core. While specific examples for this exact substitution pattern are not abundant, the general methodology holds promise for a more convergent and potentially milder synthetic route.

Introduction of Formyl and Carboxylic Acid Functionalities

The introduction of the formyl and carboxylic acid groups can be achieved either by incorporating them into the starting materials of the pyrrole synthesis or by functionalizing the pre-formed pyrrole ring.

The propanoic acid side chain is often introduced as an ester to protect the carboxylic acid functionality during the pyrrole ring formation. This ester can then be hydrolyzed in a later step. For instance, in a Knorr synthesis, a β-ketoester with the desired side chain would be used.

The formyl group is typically introduced onto the pyrrole ring via electrophilic substitution. The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrroles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction is highly regioselective for electron-rich pyrroles, favoring substitution at the α-position (C2 or C5). In the case of 3-(4-methyl-1H-pyrrol-2-yl)propanoic acid, the C5 position is the most activated and sterically accessible site for formylation.

A documented example of a Vilsmeier-Haack reaction on a similar substrate, ethyl 2-(pyrrol-2-yl)acetate, demonstrates the feasibility of this approach. The reaction of this substrate with the Vilsmeier reagent proceeds smoothly to afford the corresponding 5-formyl derivative in good yield.

Table 2: Representative Vilsmeier-Haack Reaction Conditions

| Substrate | Reagents | Solvent | Temperature | Yield |

| Ethyl 2-(pyrrol-2-yl)acetate | POCl₃, DMF | Dichloromethane | 0 °C to rt | Good |

Following the formylation of the ester-protected precursor, a final hydrolysis step would yield the target molecule, this compound.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. nih.govijpcbs.com This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgthermofisher.com

The mechanism involves three primary stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent). thermofisher.comthieme-connect.com

Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For a 2,4-disubstituted pyrrole like 3-(4-methyl-1H-pyrrol-2-yl)propanoic acid, the attack occurs at the unsubstituted C5 position, which is activated by the electron-donating nature of the pyrrole nitrogen. wikipedia.org

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. epa.gov

This method is highly favored due to its use of mild and economical reagents. nih.gov Microwave-assisted Vilsmeier-Haack reactions have been shown to accelerate the synthesis of formylated pyrroles, offering an efficient and adaptable technology for producing precursors for natural products. nih.gov

Formylation via Organometallic Intermediates

An alternative to electrophilic aromatic substitution involves the use of organometallic intermediates, which reverses the polarity of the pyrrole ring, turning it into a nucleophile. This approach typically involves two steps: metallation of the pyrrole ring followed by quenching with a formylating agent.

Metallation: The pyrrole precursor is first deprotonated at the desired position using a strong base, typically an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). This creates a highly nucleophilic pyrrolyl anion or pyrrole-magnesium species.

Formylation: The organometallic intermediate is then treated with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common reagent for this purpose. The nucleophilic pyrrole attacks the carbonyl carbon of DMF, and subsequent hydrolysis of the intermediate furnishes the formyl group.

This strategy can be particularly useful when direct electrophilic substitution is difficult or leads to poor regioselectivity. For instance, after protecting the acidic N-H proton, a halogen-metal exchange reaction on a C5-halogenated pyrrole precursor can generate a C5-organometallic species, which is then formylated. The use of "turbo" Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can facilitate efficient halogen-magnesium exchange even at low temperatures, allowing for the presence of sensitive functional groups. nih.govrsc.org

Carboxylation Methodologies for Propanoic Acid Chain Elaboration

The introduction of the 3-propanoic acid side chain can be achieved either by building the pyrrole ring with the substituent already in place or by functionalizing a pre-existing pyrrole core.

Ring-Forming Reactions (Knorr and Paal-Knorr Syntheses): The Knorr pyrrole synthesis is a classic method that involves the condensation of an α-amino-ketone with a β-ketoester or another active methylene compound. wikipedia.orgthermofisher.comwikipedia.org To synthesize the target molecule's precursor, one could react an appropriate α-amino ketone with a keto-ester that already contains the three-carbon chain, such as ethyl 4-acetyl-5-oxohexanoate. This approach builds the substituted pyrrole ring in a single convergent step. wordpress.com Modifications to the classic Knorr synthesis often focus on the in situ generation of the unstable α-amino ketones. wikipedia.org

Similarly, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgresearchgate.net By choosing a 1,4-dicarbonyl precursor that bears the desired methyl and propanoic acid ester groups at the correct positions, the target pyrrole scaffold can be assembled. This method is valued for its simplicity and efficiency, especially with recent modifications that employ greener catalysts and conditions. researchgate.netrgmcet.edu.in

Functionalization of the Pyrrole Ring: A Friedel-Crafts acylation reaction on a 4-methylpyrrole precursor offers another route. rsc.orgnih.gov Reacting the pyrrole with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (like AlCl₃) would introduce a 3-carboxypropanoyl group onto the ring. stackexchange.com Subsequent reduction of the ketone in this side chain (e.g., via Clemmensen or Wolff-Kishner reduction) would yield the desired propanoic acid moiety. This strategy has been successfully applied in the total synthesis of natural products containing acylated pyrrole intermediates. rsc.orgnih.gov

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Controlling selectivity is paramount in the synthesis of a polysubstituted heterocycle like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the Vilsmeier-Haack formylation of 3-(4-methyl-1H-pyrrol-2-yl)propanoic acid, the reaction must selectively target a C-H bond on the electron-rich pyrrole ring over the carboxylic acid group. The Vilsmeier reagent is generally not reactive enough to dehydrate or otherwise transform the carboxylic acid under standard conditions, ensuring high chemoselectivity.

Regioselectivity: This is the control of which position on the pyrrole ring reacts.

In the Vilsmeier-Haack formylation , the outcome is dictated by the electronic and steric effects of the existing substituents. Pyrrole itself is most reactive at the α-positions (C2 and C5). wikipedia.org For the precursor, 3-(4-methyl-1H-pyrrol-2-yl)propanoic acid, the C2 and C4 positions are already substituted. The remaining α-position (C5) is electronically activated and sterically accessible, making it the overwhelming site of electrophilic attack. The C3 position is less electronically favored for substitution. Studies on 1-substituted pyrroles have shown that steric factors largely control the ratio of α- to β-formylated products. rsc.org

In ring-forming syntheses like the Knorr and Paal-Knorr methods, regioselectivity is embedded in the choice of starting materials. The final substitution pattern of the pyrrole is a direct consequence of the structure of the acyclic precursors, making these methods powerful for constructing highly functionalized pyrroles without ambiguity. epa.gov

Stereoselectivity: The final target molecule, this compound, is achiral, so stereoselectivity is not a concern in the final product itself. However, if chiral starting materials were used or if any of the synthetic intermediates possessed stereocenters, controlling their configuration would become important.

Green Chemistry Principles in Synthetic Route Design and Optimization

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of pyrrole derivatives has been a fertile ground for such innovations.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with water, ionic liquids, or conducting reactions under solvent-free conditions significantly improves the environmental profile. The Paal-Knorr synthesis, for example, has been successfully adapted to run in water, sometimes with the aid of a catalytic amount of iron(III) chloride. organic-chemistry.org

Catalysis: Employing catalysts (instead of stoichiometric reagents) that are efficient, selective, and recyclable is a core tenet of green chemistry. Heterogeneous catalysts, such as nanoparticles or metal salts supported on solid matrices, are particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. Multi-component reactions, where three or more reactants combine in a single step to form the product, are often highly atom-economical. rsc.org

Alternative Energy Sources: Using energy sources like microwaves or ultrasound can often reduce reaction times, increase yields, and minimize side reactions compared to conventional heating. acs.org Microwave-assisted Vilsmeier-Haack reactions and Paal-Knorr condensations have been reported to be highly efficient. nih.govrsc.org

Below is a table summarizing green approaches for pyrrole synthesis.

| Green Chemistry Principle | Application in Pyrrole Synthesis | Potential Advantage for Target Compound |

| Alternative Solvents | Paal-Knorr reaction in water. organic-chemistry.org | Reduces use of volatile organic compounds (VOCs). |

| Heterogeneous Catalysis | Use of reusable solid acid catalysts for Paal-Knorr or Friedel-Crafts reactions. researchgate.net | Simplifies purification and reduces waste. |

| Energy Efficiency | Microwave-assisted Vilsmeier-Haack formylation. nih.gov | Drastically reduced reaction times and potentially higher yields. |

| Atom Economy | One-pot, multi-component synthesis strategies (e.g., modified Knorr synthesis). rsc.org | Fewer synthetic steps, less waste, and higher overall efficiency. |

Yield Optimization and Scalability Considerations for this compound

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires careful optimization of reaction parameters and consideration of practical challenges.

Reagent Stoichiometry: The molar ratio of the pyrrole substrate to the Vilsmeier reagent (DMF/POCl₃) must be fine-tuned. An excess of the reagent may lead to side reactions or purification difficulties, while an insufficient amount will result in incomplete conversion.

Temperature and Reaction Time: Vilsmeier-Haack reactions are often exothermic. Controlling the temperature during reagent addition and the subsequent reaction period is critical to prevent degradation and side-product formation. Monitoring the reaction progress via techniques like TLC or HPLC helps determine the optimal reaction time.

Solvent and Concentration: The choice of solvent can influence reagent solubility and reaction rates. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used. The concentration of reactants can also impact reaction kinetics and ease of product isolation.

Work-up Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled. The pH, temperature, and duration of the hydrolysis step can affect the final yield and purity of the aldehyde.

Scalability: Scaling up the synthesis from grams to kilograms presents several challenges:

Heat Transfer: Exothermic reactions like the formation of the Vilsmeier reagent and the formylation itself can be difficult to control in large reactors due to a lower surface-area-to-volume ratio. Efficient cooling systems are essential to maintain the optimal temperature and prevent runaway reactions.

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants in large vessels is critical for consistent reaction outcomes. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields.

Reagent Handling: Handling large quantities of corrosive and reactive chemicals like POCl₃ requires specialized equipment and stringent safety protocols.

Purification: Methods like column chromatography, which are common in the lab, are often impractical for large-scale production. Alternative purification techniques such as crystallization, distillation, or extraction must be developed to isolate the product in high purity.

Recent studies have demonstrated the successful large-scale (multi-gram to kilogram) synthesis of other functionalized pyrroles by carefully optimizing reaction conditions and workup procedures, providing a framework for the potential industrial production of this compound. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 3 5 Formyl 4 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Reactions of the Pyrrole (B145914) Ring System

The π-excessive nature of the pyrrole ring makes it highly susceptible to attack by electrophiles and allows it to participate in various cycloaddition and metal-catalyzed reactions. brainly.in

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles, which are significantly more reactive than benzene (B151609). researchgate.netsigmaaldrich.com Substitution typically occurs at the α-positions (C2 or C5) due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance. medchemexpress.comijera.com In the case of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid, the C2 and C5 positions are already substituted. The remaining unsubstituted position is C3. The directing effects of the existing substituents will influence the feasibility and outcome of further substitution at this position. The electron-withdrawing formyl group at C5 deactivates the ring, making substitution more difficult compared to unsubstituted pyrrole. mdpi.com

Common electrophilic substitution reactions applicable to the pyrrole core include:

Halogenation: Pyrroles react readily with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂). researchgate.net To prevent polyhalogenation, which can occur easily due to the high reactivity of the ring, mild conditions are typically employed. wikipedia.org

Nitration: Direct nitration with strong acids like nitric acid can lead to polymerization or decomposition of the pyrrole ring. researchgate.net Milder nitrating agents, such as nitric acid in acetic anhydride (B1165640) at low temperatures, are used to achieve controlled nitration, typically yielding 2-nitropyrrole. pleiades.online

Sulfonation: The pyrrole ring is sensitive to strong acids, so sulfonation is not performed with concentrated sulfuric acid. Instead, a milder reagent like the pyridine-sulfur trioxide complex (Py·SO₃) is used, which can lead to the formation of pyrrole-3-sulfonic acid. wikipedia.orgorganic-chemistry.orgbohrium.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. Due to the high reactivity of pyrrole, milder Lewis acids or alternative methods are often preferred over strong ones like AlCl₃ to avoid polymerization. researchgate.netnih.gov Acylation of N-substituted pyrroles can be achieved using various catalysts. uq.edu.au The reaction of pyrrole with acetic anhydride at high temperatures can yield 2-acetylpyrrole. orgsyn.org

Vilsmeier-Haack Formylation: This is a reliable method to introduce a formyl group onto the pyrrole ring, typically at the α-position. The reaction uses a Vilsmeier reagent, generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). The regioselectivity can be influenced by steric factors on the pyrrole nitrogen.

Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring, usually at the C2 position. It is an electrophilic substitution that involves formaldehyde, a primary or secondary amine, and the pyrrole substrate.

Table 1: Common Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

| Reaction Type | Typical Reagent(s) | Position of Substitution | Notes |

| Halogenation | NBS, NCS, Br₂ | C2/C5 | Mild conditions are required to avoid polysubstitution. wikipedia.org |

| Nitration | HNO₃ / Ac₂O, -10 °C | C2 | Strong acids can cause polymerization. pleiades.online |

| Sulfonation | Pyridine·SO₃ complex | C3 | Avoids harsh acidic conditions that degrade the ring. wikipedia.orgorganic-chemistry.org |

| Friedel-Crafts Acylation | Acyl halide / Lewis acid | C2 | Milder catalysts are preferred due to the high reactivity of pyrrole. researchgate.net |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C2 | A standard method for introducing a formyl group. |

| Mannich Reaction | CH₂O, R₂NH | C2 | Introduces an aminomethyl functional group. |

Due to the high electron density of the aromatic π-system, the pyrrole ring is generally not susceptible to nucleophilic attack. Such reactions are uncharacteristic for pyrroles and related π-excessive heterocycles. Nucleophilic aromatic substitution can occur only in specific cases where the ring is activated by potent electron-withdrawing groups and a suitable leaving group is present, a situation analogous to nucleophilic substitution on activated benzene rings. orgsyn.org Therefore, this is not a common derivatization strategy for compounds like this compound.

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive as a diene compared to non-aromatic counterparts like furan. To undergo these reactions, the aromaticity of the ring must be overcome. orgsyn.org

[4+2] Cycloaddition (Diels-Alder Reaction): Pyrroles can function as the 4π-electron component (diene) in Diels-Alder reactions, particularly when an electron-withdrawing group is attached to the nitrogen atom, which reduces the aromatic character of the ring. researchgate.net They react with strong dienophiles to form bicyclic adducts. Intramolecular Diels-Alder reactions of pyrroles have also been reported.

[4+3] Cycloaddition: This reaction type allows for the synthesis of aza-bridged seven-membered rings, which are core structures in various natural products. Pyrrole derivatives can serve as the diene component in these cycloadditions.

[2+1] Cycloaddition: Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1] cycloaddition. The initial cyclopropane (B1198618) adduct is often unstable and rearranges, as seen in the Ciamician–Dennstedt rearrangement, which can lead to the formation of a 3-halopyridine. researchgate.net

Metalation of the pyrrole ring followed by reaction with an electrophile is a powerful and versatile strategy for its functionalization.

N-H Deprotonation: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases like n-butyllithium or sodium hydride to form the pyrrolide anion. researchgate.netorgsyn.org This anion is nucleophilic at the nitrogen and can be alkylated or acylated at the N-position.

C-H Metalation (Lithiation): Direct deprotonation of a C-H bond is also possible. This typically requires an N-substituted pyrrole to prevent preferential N-H deprotonation. orgsyn.org The use of strong organolithium bases can lead to lithiation, often at the C2 position. The resulting lithiated pyrrole is a potent nucleophile.

Cross-Coupling Reactions: Once a pyrrole is functionalized with a halogen or converted into an organometallic species (via metalation or halogen-metal exchange), it can participate in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, Sonogashira, and Heck couplings, are fundamental for forming new C-C bonds and attaching various aryl, alkyl, or vinyl groups to the pyrrole core. Iron-catalyzed Suzuki-type couplings have also been developed for pyrroles.

Transformations of the Formyl Group

The formyl group at the C5 position is a versatile functional handle that can be readily converted into other functionalities, providing a key site for derivatization.

The aldehyde (formyl) group can be oxidized to the corresponding carboxylic acid. This is a common transformation, but care must be taken with pyrrole-containing substrates, as the pyrrole ring itself is sensitive to some oxidizing agents and can be prone to decomposition or polymerization. orgsyn.org However, selective oxidation of a formyl group on a pyrrole ring is achievable under controlled conditions. For instance, the base-catalyzed oxidation of pyrrole-2-carboxaldehyde to pyrrole-2-carboxylic acid using potassium hexacyanoferrate(III) has been studied. researchgate.net This suggests that a similar transformation could be applied to this compound to yield the corresponding pyrrole-2,5-dicarboxylic acid derivative. Other methods reported for the synthesis of pyrrole-2-carboxylic acid esters include the oxidation of pyrrole-2-carboxaldehyde followed by esterification.

Reduction Reactions to Alcohols and Methyl Groups

The formyl group of this compound is susceptible to reduction to either a hydroxymethyl (alcohol) or a methyl group, depending on the reducing agent and reaction conditions employed.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH4), are commonly used to selectively reduce the aldehyde to a primary alcohol. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is typically carried out in an alcoholic solvent or an aqueous alkaline solution. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the formyl group. chemguide.co.ukyoutube.com Subsequent protonation of the resulting alkoxide intermediate yields the corresponding primary alcohol, 3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid. It is important to note that sodium borohydride is a selective reagent and typically does not reduce the carboxylic acid functionality under these conditions. masterorganicchemistry.com

More vigorous reducing conditions are required to completely reduce the formyl group to a methyl group. While specific examples for this exact molecule are not prevalent in the provided search results, general methods for the reduction of aldehydes to alkanes include the Wolff-Kishner or Clemmensen reductions. However, the acidic conditions of the Clemmensen reduction (using zinc amalgam and hydrochloric acid) might lead to undesired side reactions on the pyrrole ring. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) could be a more suitable, albeit harsh, alternative.

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH4) | 3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid | Alcoholic solvent or aqueous alkaline solution, room temperature |

| Reduction to Methyl Group | (General Methods) Wolff-Kishner (Hydrazine, Strong Base) or Clemmensen (Zn(Hg), HCl) | 3-(4,5-Dimethyl-1H-pyrrol-2-yl)propanoic acid | High temperatures for Wolff-Kishner; Strong acid for Clemmensen |

Condensation Reactions (e.g., Aldol, Knoevenagel, Schiff Base Formation)

The formyl group readily participates in various condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, the reaction of a pyrrole-2-carbaldehyde with substituted phenyl acetonitriles in the presence of piperidine (B6355638) has been reported to yield 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. rsc.org Similarly, L-proline has been used as an efficient catalyst for the Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in an aqueous medium. researchgate.net These reactions highlight the utility of the formyl group in synthesizing more complex, conjugated systems. mdpi.com

Schiff Base Formation: The formyl group reacts with primary amines to form imines, also known as Schiff bases. This reaction is typically carried out in an acidic medium. pensoft.net The formation of Schiff bases from various aldehydes and amines is a well-established transformation. mdpi.comnih.govresearchgate.netmdpi.com These reactions are crucial in the synthesis of various biologically active compounds and ligands.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, cyanoacetate) | Weak base (e.g., piperidine, L-proline) | Substituted alkene |

| Schiff Base Formation | Primary amine | Acidic medium | Imine (Schiff base) |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The formyl group is an excellent electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the aldehyde into an alkene.

Wittig Reaction: This reaction would involve the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide, acting as a nucleophile, attacks the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Subsequent elimination of triphenylphosphine (B44618) oxide yields the desired alkene. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org The HWE reaction typically provides excellent E-selectivity in the resulting alkene. organic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination of a dialkyl phosphate (B84403) salt, which is easily removed by aqueous workup. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the stereocontrolled synthesis of alkenes. researchgate.net

| Reaction | Reagent | Key Intermediate | Product | Stereoselectivity |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Oxaphosphetane | Alkene | Variable (depends on ylide and conditions) |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion ((RO)2P(O)CHR-) | - | Alkene | Predominantly E-alkene wikipedia.orgorganic-chemistry.org |

Reactions of the Carboxylic Acid Functionality

The propanoic acid side chain offers another site for chemical modification, primarily through reactions of the carboxylic acid group.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For instance, the esterification of propanoic acid with 1-propanol (B7761284) using a sulfuric acid catalyst yields propyl propanoate. researchgate.net This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents, to facilitate the nucleophilic attack by the amine. A new synthesis of 3-[(4-amido)pyrrol-2-yl]-2-indolinones has been developed where the amide side chain was installed prior to the formation of the pyrrole ring, avoiding the need for coupling reagents. nih.gov

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H2SO4) | Ester (R-COOR') |

| Amidation | Amine (R'-NH2) | Activation of carboxylic acid (e.g., acyl chloride formation, coupling agents) | Amide (R-CONHR') |

Reduction to Alcohols and Further Transformations

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH4), as milder reagents like sodium borohydride are generally ineffective. chemguide.co.uk The reaction is usually carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk The reduction proceeds in two stages, first to the aldehyde, which is then rapidly reduced to the primary alcohol. chemguide.co.uk

The resulting primary alcohol can then undergo further transformations, such as oxidation back to the aldehyde or carboxylic acid, or conversion to other functional groups like halides or ethers, providing further synthetic utility. Biocatalytic methods for the reduction of carboxylic acids to primary alcohols in an aqueous medium have also been developed. polimi.it

Decarboxylation Reactions and Mechanisms

The decarboxylation of pyrrole-2-carboxylic acids, a related structural motif, has been studied and can provide insights into the potential reactivity of the title compound under certain conditions. The decarboxylation of pyrrole-2-carboxylic acid in aqueous solution is known to be acid-catalyzed. cdnsciencepub.comcdnsciencepub.com The reaction rate increases as the pH decreases. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism involves the protonation of the pyrrole ring at the 2-position, which facilitates the cleavage of the C-C bond between the ring and the carboxyl group. cdnsciencepub.comresearchgate.net The species undergoing decarboxylation is believed to be the carboxylate ion protonated at the 2-position of the pyrrole ring. cdnsciencepub.comresearchgate.net At low acidities, the ring-protonation is the rate-determining step. cdnsciencepub.com Another proposed mechanism suggests the addition of water to the carboxyl group prior to the C-C bond cleavage. worldscientific.comchempedia.info

Acid Halide Formation and Coupling Reactions

The carboxylic acid group of this compound is a prime site for modification, beginning with its conversion to more reactive intermediates such as acid halides. This transformation is a gateway to a variety of coupling reactions, enabling the formation of amides, esters, and other derivatives.

The conversion of the carboxylic acid to an acid chloride is typically achieved using standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the corresponding acyl chloride. This intermediate is highly susceptible to nucleophilic attack, making it an excellent precursor for subsequent coupling reactions.

Once the acid chloride is formed, it can readily react with a wide array of nucleophiles to form new carbon-heteroatom bonds. Amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry, is accomplished by reacting the acid chloride with primary or secondary amines. Similarly, esterification can be achieved through the reaction with alcohols. These coupling reactions are often facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Table 1: Representative Coupling Reactions of this compound Derivatives

| Reactant | Reagent | Product Type |

| Amine (R-NH₂) | Acid Chloride | Amide |

| Alcohol (R-OH) | Acid Chloride | Ester |

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both an electrophilic formyl group and a nucleophilic carboxylic acid (or its activated form), allows for various cyclization reactions. These transformations can occur either between two molecules (intermolecular) or within the same molecule (intramolecular), leading to the formation of diverse heterocyclic systems.

Intermolecular cyclization can be envisioned through the reaction of the formyl group of one molecule with a reactive position on the pyrrole ring of another, potentially leading to the formation of dimeric or polymeric structures under specific conditions. Another possibility involves the reaction of the carboxylic acid of one molecule with the formyl group of another, which could lead to the formation of lactones or other cyclic esters, particularly with the use of dehydrating agents.

Intramolecular cyclization offers a pathway to fused ring systems. For instance, activation of the carboxylic acid followed by an intramolecular Friedel-Crafts-type acylation onto the electron-rich pyrrole ring could potentially lead to the formation of a bicyclic ketone. The feasibility of such a reaction would depend on the length and flexibility of the propanoic acid chain, which dictates the stability of the resulting ring system. Another possibility for intramolecular cyclization involves the reaction between the formyl group and the carboxylic acid moiety itself, which could lead to the formation of a lactone, although this would require specific reaction conditions to favor the cyclization over intermolecular reactions. While the synthesis of a lactone has been reported from a related compound, 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid, specific studies on the intramolecular cyclization of this compound are not extensively documented.

Table 2: Potential Cyclization Pathways

| Reaction Type | Reacting Groups | Potential Product |

| Intermolecular | Formyl + Pyrrole Ring | Dimer/Polymer |

| Intermolecular | Carboxylic Acid + Formyl | Cyclic Ester |

| Intramolecular | Activated Carboxylic Acid + Pyrrole Ring | Bicyclic Ketone |

| Intramolecular | Formyl + Carboxylic Acid | Lactone |

Mechanistic Studies of Key Transformation Pathways Involving this compound

While specific mechanistic studies for transformations involving this compound are not widely available in the scientific literature, the reaction pathways can be inferred from the well-established mechanisms of its constituent functional groups.

The formation of an acid chloride from the carboxylic acid using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion.

Amide and ester formation via the acid chloride intermediate also follow a nucleophilic acyl substitution pathway. The nucleophilic amine or alcohol attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the corresponding amide or ester.

The mechanisms of cyclization reactions are more varied. An intramolecular Friedel-Crafts acylation would involve the formation of an acylium ion from the activated carboxylic acid, which would then be attacked by the electron-rich pyrrole ring. The subsequent loss of a proton would restore the aromaticity of the pyrrole ring and yield the bicyclic product. The mechanism of lactone formation would likely involve the protonation of the formyl oxygen to enhance its electrophilicity, followed by the nucleophilic attack of the carboxylic acid oxygen on the formyl carbon.

Further dedicated mechanistic studies, including kinetic analysis and computational modeling, would be invaluable in fully elucidating the intricate reaction pathways of this versatile molecule and optimizing conditions for the synthesis of novel derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 5 Formyl 4 Methyl 1h Pyrrol 2 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid in solution. Beyond one-dimensional ¹H and ¹³C NMR, advanced multi-dimensional techniques are employed to map out covalent bonding networks, spatial proximities, and dynamic molecular processes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assigning the complex array of signals in the ¹H and ¹³C NMR spectra of this compound and for determining its solution-state conformation.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. For this molecule, COSY is expected to show a distinct correlation between the two methylene (B1212753) groups (-CH₂-CH₂-) in the propanoic acid side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It simplifies spectral assignment by linking each proton signal to its attached carbon, resolving ambiguities where proton signals may overlap.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between proton and carbon atoms. This is particularly powerful for identifying the connectivity of quaternary carbons and linking different functional groups. Key HMBC correlations would link the formyl proton to carbons C-4 and C-5 of the pyrrole (B145914) ring, and the methyl protons to carbons C-3, C-4, and C-5.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and preferred conformation. For instance, a NOESY correlation between the formyl proton (H-CHO) and the pyrrole ring proton (H-3) would indicate a specific spatial arrangement of the formyl group relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| Pyrrole N-H | - | ~11.5 | br s | - | C-2, C-5 | H-3 |

| C-2 | ~138.0 | - | - | - | - | - |

| C-3 | ~118.0 | ~5.9 | s | - | C-2, C-4, C-5, -CH₃ | N-H, -CH₂- (α) |

| C-4 | ~125.0 | - | - | - | - | - |

| C-5 | ~130.0 | - | - | - | - | - |

| -CH₃ | ~10.5 | ~2.2 | s | - | C-3, C-4, C-5 | H-3, H-CHO |

| -CHO | ~178.0 | ~9.4 | s | - | C-4, C-5 | -CH₃ |

| Propanoic α-CH₂ | ~26.0 | ~2.8 | t | β-CH₂ | C-2, C-3, β-CH₂, -COOH | H-3 |

| Propanoic β-CH₂ | ~34.0 | ~2.6 | t | α-CH₂ | C-2, α-CH₂, -COOH | - |

| -COOH | ~174.0 | ~12.1 | br s | - | α-CH₂, β-CH₂ | - |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and packing of this compound in its solid form. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can distinguish between different crystalline polymorphs and amorphous material. Polymorphs, having different crystal packing arrangements, will exhibit distinct ¹³C chemical shifts due to variations in intermolecular interactions. Furthermore, ssNMR can directly probe hydrogen bonding networks, such as the dimerization of the carboxylic acid groups or interactions involving the formyl and pyrrole N-H groups, which dictate the supramolecular architecture in the solid state.

Variable Temperature NMR for Rotational Barriers and Fluxional Processes

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes that occur on the NMR timescale. uwf.edu For this compound, VT NMR could be employed to investigate the rotational barrier around the single bond connecting the formyl group to the pyrrole ring (C5-CHO). At low temperatures, this rotation may become slow enough to allow for the observation of distinct signals for different rotamers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. acs.org By analyzing the spectra at different temperatures and identifying the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. acs.org This provides quantitative data on the conformational flexibility of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can confirm the molecular formula C₉H₁₁NO₃, distinguishing it from other isobaric compounds. Furthermore, the high resolution allows for the observation of the fine isotopic structure, where the relative abundances of the ¹³C, ¹⁵N, and ¹⁸O isotopes provide additional confirmation of the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pathways are highly dependent on the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Loss of water (-18 Da): A common fragmentation for molecules containing carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl, resulting in the loss of a •COOH radical.

Cleavage of the propanoic acid chain: Alpha cleavage next to the pyrrole ring can occur.

McLafferty Rearrangement: While possible for the carboxylic acid, it is less likely than other fragmentation routes.

These fragmentation patterns provide a structural fingerprint that helps to confirm the identity and connectivity of the molecule. libretexts.orglibretexts.org

Table 2: Predicted HRMS-MS/MS Fragmentation of [C₉H₁₁NO₃+H]⁺

| Observed m/z | Proposed Formula of Fragment | Mass Difference | Proposed Neutral Loss |

| 182.0761 | [C₉H₁₂NO₃]⁺ | - | Precursor Ion |

| 164.0655 | [C₉H₁₀NO₂]⁺ | -18.0106 | H₂O |

| 136.0706 | [C₈H₁₀NO]⁺ | -46.0055 | HCOOH (Formic Acid) |

| 122.0549 | [C₇H₈NO]⁺ | -60.0212 | CH₂O + H₂O |

| 110.0599 | [C₆H₈N]⁺ | -72.0162 | C₃H₄O₃ |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, sorting ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.govresearchgate.net For a flexible molecule like this compound, different stable conformations (conformers) can exist in the gas phase. These conformers, while having the same mass, will exhibit different drift times through the ion mobility cell due to their different shapes. More compact conformers experience fewer collisions with the drift gas and travel faster than extended ones. This separation allows for the characterization of the conformational landscape of the molecule. chemrxiv.org The drift time can be used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physical parameter that reflects its three-dimensional structure. Comparing experimentally determined CCS values with those calculated for theoretically modeled structures can provide strong evidence for the presence of specific conformers. chemrxiv.org

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for understanding the molecular geometry, intermolecular interactions, and packing of this compound.

Table 1: Predicted Crystallographic Parameters and Key Interactions for this compound (Hypothetical)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Hydrogen Bonds | N-H···O (pyrrole to formyl/carboxyl), O-H···O (carboxyl dimer) |

| Supramolecular Motif | Dimeric structures via hydrogen bonding |

| π-π Stacking | Potential for offset stacking between pyrrole rings |

Note: This data is predictive and based on the analysis of similar structures.

Co-crystallization is a powerful technique to modulate the physicochemical properties of a molecule by forming a crystalline solid with another compound, known as a coformer. nih.govtbzmed.ac.ir For this compound, co-crystallization with other carboxylic acids or compounds capable of hydrogen bonding could lead to novel supramolecular architectures. nih.gov

The pyrrole NH group, the carboxylic acid, and the formyl group are all potent sites for hydrogen bonding, making this molecule an excellent candidate for forming complex supramolecular assemblies. tandfonline.comoup.com These interactions can include hydrogen bonding networks and π-π stacking of the pyrrole rings. tandfonline.comoup.com The formation of such co-crystals can be influenced by the choice of solvent and the pKa difference between the compound and the coformer. tbzmed.ac.ir The study of these interactions is crucial for understanding how the molecule behaves in a larger assembly and for designing new materials with specific properties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H, C=O (from both the formyl and carboxylic acid groups), C-H, and C-N stretching and bending vibrations. nih.gov The position and shape of the N-H and O-H stretching bands can provide strong evidence for hydrogen bonding. Broadening of these bands typically indicates involvement in hydrogen-bonded networks. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (pyrrole) | Stretching | 3300 - 3500 |

| O-H (carboxylic acid) | Stretching | 2500 - 3300 (broad) |

| C-H (methyl, alkyl) | Stretching | 2850 - 3000 |

| C=O (formyl) | Stretching | 1660 - 1700 |

| C=O (carboxylic acid) | Stretching | 1700 - 1725 |

| C=C (pyrrole ring) | Stretching | 1500 - 1600 |

| C-N (pyrrole ring) | Stretching | 1300 - 1400 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental spectra, aiding in the precise assignment of vibrational modes. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The pyrrole ring is an aromatic heterocycle, and its substituted derivatives typically exhibit absorption in the UV region. wikipedia.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyrrole ring, as well as n-π* transitions associated with the carbonyl groups of the formyl and carboxylic acid moieties. The exact position of the maximum absorption (λmax) will be influenced by the substituents on the pyrrole ring and the solvent used for the measurement. While not all pyrrole derivatives are fluorescent, the presence of an extended π-system can sometimes lead to emission upon excitation at an appropriate wavelength.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if relevant to chiral derivatives)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, chiral derivatives can be synthesized. nih.gov For such derivatives, CD spectroscopy can be used to determine the absolute configuration by comparing experimental spectra with those calculated for known stereoisomers. nih.gov The introduction of chiral centers can induce Cotton effects in the CD spectrum, which are directly related to the three-dimensional arrangement of the atoms. rsc.org

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

To ensure the purity of this compound and to analyze it within complex mixtures, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of related compounds like furanpropanoic acid derivatives. nih.gov

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide even more powerful analytical capabilities. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the separation of the compound from impurities while simultaneously providing information about its molecular weight and fragmentation pattern, aiding in its definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is also a crucial tool for structural elucidation and purity assessment of pyrrole derivatives. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., ECD, CAD)

HPLC is a cornerstone technique for the separation and quantification of non-volatile and semi-volatile organic compounds. While standard UV-Vis detection is common, advanced detectors such as Electrochemical Detectors (ECD) and Charged Aerosol Detectors (CAD) offer enhanced sensitivity and broader applicability, particularly for molecules with specific chemical features or those lacking strong chromophores.

Electrochemical Detection (ECD):

Electrochemical detection is a highly sensitive and selective technique suitable for compounds that can be oxidized or reduced. The pyrrole ring in this compound is susceptible to oxidation, making ECD a viable detection method. The applied potential can be optimized to selectively detect the target analyte while minimizing interference from matrix components. mdpi.com

A reversed-phase HPLC method coupled with ECD could be developed for the quantification of this compound. The operational parameters would need to be meticulously optimized to achieve the desired sensitivity and selectivity.

Table 1: Hypothetical HPLC-ECD Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | Electrochemical Detector (Amperometric) |

| Working Electrode | Glassy Carbon |

| Potential | +0.8 V (vs. Ag/AgCl) |

Charged Aerosol Detection (CAD):

Charged Aerosol Detection is a mass-based detection method that offers near-universal response for non-volatile analytes, independent of their spectral properties. nih.govwikipedia.org This makes it particularly advantageous for compounds that lack a strong UV chromophore. The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer. chromatographyonline.comthermofisher.comresearchgate.net The response is proportional to the mass of the analyte.

CAD provides a consistent response for a wide range of compounds and is compatible with gradient elution, offering significant flexibility in method development. nih.gov

Table 2: Illustrative HPLC-CAD Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 40% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Detector | Charged Aerosol Detector |

| Nebulizer Gas | Nitrogen |

| Evaporation Temp. | 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. colostate.edunih.gov

Common derivatization strategies for compounds containing carboxylic acid and aldehyde functional groups include silylation and alkylation. colostate.edu

Silylation:

Silylation involves the replacement of active hydrogen atoms in the carboxyl and potentially the N-H group of the pyrrole ring with a trimethylsilyl (B98337) (TMS) group. thescipub.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thescipub.commdpi.com The resulting TMS derivatives are significantly more volatile and can be readily analyzed by GC-MS.

The mass spectrum of the derivatized compound will exhibit characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Table 3: Projected GC-MS Parameters for the Analysis of the TMS Derivative of this compound

| Parameter | Value |

| Derivatization Reagent | MSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 min |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.net Given the presence of the carboxylic acid group, this compound is well-suited for analysis by CE, particularly in its anionic form at appropriate pH values.

Capillary Zone Electrophoresis (CZE):

In CZE, the separation of ions is achieved in a simple buffer-filled capillary. By adjusting the pH of the background electrolyte, the ionization state of the carboxylic acid can be controlled, thereby influencing its electrophoretic mobility and separation from other components. iupac.org

Micellar Electrokinetic Chromatography (MEKC):

MEKC is a mode of CE that utilizes surfactants (micelles) to separate both charged and neutral analytes. wikipedia.orgnih.govglobalresearchonline.net This technique could be particularly useful for separating this compound from any neutral impurities or related compounds in a single run. ijpsonline.com The separation is based on the differential partitioning of analytes between the aqueous buffer and the pseudo-stationary micellar phase. nih.govglobalresearchonline.net

For the aldehyde functionality, derivatization with a charged reagent could also be employed to enhance detection and modify electrophoretic mobility. For instance, reaction with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by MEKC analysis is a possible approach. researchgate.netunesp.br

Table 4: Potential Capillary Electrophoresis Parameters for the Analysis of this compound

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 50 cm total length) |

| Background Electrolyte | 25 mM Borate Buffer (pH 9.2) with 50 mM SDS (for MEKC) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV-Vis at 254 nm |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to determine its optimized molecular geometry. nih.govnih.gov This provides precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.

Furthermore, DFT calculations can predict the molecule's total energy and the energies of its molecular orbitals. These calculations are also instrumental in predicting vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. By comparing the computed vibrational frequencies with experimental IR data, the accuracy of the computational model can be validated.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| C2-C3 Bond Length (Å) | 1.39 |

| C4-C5 Bond Length (Å) | 1.42 |

| C5-C(formyl) Bond Length (Å) | 1.45 |

| N1-H Bond Length (Å) | 1.01 |

| C2-C(propanoic) Bond Angle (°) | 125.0 |

| C4-C5-C(formyl) Bond Angle (°) | 128.5 |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information for this compound. While computationally more demanding than DFT, these methods can serve as a benchmark for less expensive methods and provide very reliable data on energies and molecular properties, which is crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. pku.edu.cn Conversely, the energy of the LUMO is related to its ability to accept electrons, indicating its electrophilicity. pku.edu.cn

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Below is a hypothetical representation of FMO analysis results for the target molecule.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the pyrrole ring, indicating this is the primary site for electron donation. |

| LUMO | -1.8 | Mainly distributed over the formyl and carboxylic acid groups, suggesting these are the electron-accepting sites. |

| HOMO-LUMO Gap | 4.4 | Indicates moderate chemical reactivity. |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational landscape. This is particularly useful for understanding the flexibility of the propanoic acid side chain and how it might interact with other molecules.

Furthermore, by including solvent molecules in the simulation, the effect of the environment on the molecule's conformation and dynamics can be investigated. nih.gov This is crucial for understanding its behavior in a biological or chemical system where it is not in isolation.

Reaction Pathway and Transition State Elucidation via Computational Methods

Computational methods can be used to map out the potential energy surface for chemical reactions involving this compound. By identifying the transition states, which are the energy maxima along the reaction coordinate, the activation energy and the reaction mechanism can be determined. Techniques such as DFT can be used to locate transition state geometries and calculate their energies, providing valuable insights into the kinetics and thermodynamics of potential reactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A hypothetical table of predicted ¹H NMR chemical shifts is provided below.

| Proton | Predicted Chemical Shift (ppm) |

| N-H | 9.5 |

| C(formyl)-H | 9.8 |

| Pyrrole-H | 6.1 |

| CH₃ | 2.3 |

| CH₂ (propanoic, α) | 2.9 |

| CH₂ (propanoic, β) | 2.6 |

| COOH | 12.1 |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from computational NMR prediction.

In Silico Modeling of Molecular Interactions (Excluding Clinical/Human Data)

No specific studies detailing the in silico modeling of molecular interactions for this compound were identified. Computational techniques such as molecular docking, which predict the binding orientation and affinity of a molecule to a target protein, have been applied to other pyrrole-containing compounds to explore their potential biological activities. nih.govresearchgate.netresearchgate.netsemanticscholar.org For instance, molecular docking simulations have been used to screen for novel urease inhibitors among different pyrrole derivatives, identifying key interactions with amino acid residues in the active site of the enzyme. nih.govresearchgate.netsemanticscholar.org However, similar detailed interaction models for this compound are not documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (Excluding Clinical/Human Data)

No Quantitative Structure-Activity Relationship (QSAR) models specific to this compound were found in the reviewed literature. QSAR studies are a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov This approach is widely used in drug discovery to predict the activity of new molecules. nih.gov Various QSAR studies have been successfully conducted on different series of pyrrole and pyrrolopyrimidine derivatives to understand the structural requirements for their biological activities, such as anticandida or kinase inhibitory effects. nih.govnih.gov These studies often involve the development of models using techniques like Comparative Molecular Field Analysis (CoMFA) or Multiple Linear Regression (MLR) to correlate molecular descriptors with biological data. nih.govnih.gov However, no such QSAR analysis has been published for this compound.

In Vitro Biochemical and Enzymatic Assay Development

Enzyme Inhibition and Activation Studies

Currently, there is no specific information available in the scientific literature detailing the development of in vitro biochemical or enzymatic assays specifically for this compound. Consequently, there are no published studies on its enzyme inhibition or activation properties.

Receptor Binding Assays (if relevant to specific targets)

No receptor binding assays have been reported for this compound, as no specific biological targets have been identified for this compound.

Identification and Validation of Molecular Targets in Model Systems

The molecular targets of this compound in any model system have not been identified or validated in the available scientific literature.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

Due to the absence of identified molecular targets, the molecular mechanisms of action for this compound at the cellular level remain unelucidated.

Cellular Uptake and Intracellular Localization Studies (Mechanistic Focus)

There are no published studies focusing on the cellular uptake or intracellular localization of this compound.

In Vitro Metabolic Transformations and Metabolite Identification (Enzymatic/Chemical Mechanisms)

The in vitro metabolic transformation of this compound has not been investigated, and therefore, no metabolites have been identified.

Structure-Activity Relationship (SAR) Studies for Biological Pathways (Excluding Clinical/Human Data)

There is currently no available scientific literature detailing specific structure-activity relationship (SAR) studies for this compound. Research investigating how modifications to its chemical structure—such as alterations to the formyl, methyl, or propanoic acid groups—affect its biological activity in non-clinical settings has not been reported in the reviewed sources. Consequently, a data table summarizing such relationships cannot be constructed.

Role in Biosynthetic Pathways of Pyrrole-Containing Natural Products

The role of this compound as a known intermediate or precursor in the biosynthetic pathways of pyrrole-containing natural products is not documented in the available scientific literature. While the biosynthesis of many pyrrole alkaloids, such as prodigiosin (B1679158) and pyrrolizidine (B1209537) alkaloids, has been studied, this specific compound has not been identified as a component of these pathways. Therefore, a detailed account of its involvement in the natural synthesis of other pyrrole-containing compounds cannot be provided.

Comparative Analysis with Structural Isomers and Analogs

A comparative analysis with its structural isomers can highlight the importance of the specific substitution pattern in 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid. For example, the relative positions of the formyl and propanoic acid groups will significantly influence the reactivity and the types of macrocycles that can be formed. The steric and electronic environment of each functional group is altered in different isomers, leading to different chemical behaviors.

For instance, in the isomer 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid, the propanoic acid side chain is at the 3-position, which may lead to different cyclization products in porphyrin synthesis compared to the title compound where it is at the 2-position.

Future Directions and Research Perspectives

Future research involving 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid is likely to focus on several key areas:

Development of Efficient Synthetic Routes: The development of a high-yielding, scalable, and regioselective synthesis for this compound would be a significant contribution, making it more accessible for further research.

Exploration of Novel Porphyrin Architectures: Utilizing this building block to create novel, unsymmetrically substituted porphyrins with tailored photophysical and biological properties is a promising avenue of research.

Medicinal Chemistry Applications: A systematic exploration of derivatives of this compound for various therapeutic targets could lead to the discovery of new drug candidates.

Advanced Materials: Incorporation of this functionalized pyrrole (B145914) into novel polymers or surface coatings could lead to materials with unique sensory or catalytic properties.

Conclusion and Future Research Directions

Synthesis of the Key Research Findings

Currently, there is a notable scarcity of dedicated research on "3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid" in publicly accessible scientific literature. While information exists for isomeric and related structures, such as 3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid and 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid, specific synthetic protocols, detailed characterization, and biological or material science applications for the title compound are not extensively documented. alchempharmtech.comechemi.com The existing knowledge base primarily highlights the importance of substituted pyrroles in medicinal chemistry, including their roles as intermediates in the synthesis of bioactive compounds. chemicalbook.com

Identification of Unaddressed Research Questions

The limited research on "this compound" leaves a wide array of fundamental questions unanswered. Key among these are:

Optimal Synthetic Routes: What are the most efficient and scalable methods for the synthesis of this specific isomer?